Didrovaltrate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .
Mode of Action
This compound exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of this compound is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-AT, this compound prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .
Result of Action
This compound has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by this compound can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .
Biochemische Analyse
Biochemical Properties
Didrovaltrate has been found to interact with various biomolecules. It blocks I (Ca-L) in a concentration-dependent manner and probably inhibits I (Ca-L) in its inactive state . This interaction may contribute to its cardiovascular effect .
Cellular Effects
This compound exhibits cytotoxic effects against human cancer cell lines . It has been reported that this compound and other compounds from the same plant showed powerful cytotoxicity to liver cancer cells .
Molecular Mechanism
It is known that this compound blocks I (Ca-L) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level by interacting with calcium channels, potentially inhibiting them in their inactive state .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Didrovaltrat kann durch die Veresterung von Valtrat, einer anderen Valepotriatverbindung, synthetisiert werden. Der Prozess umfasst die Reaktion von Valtrat mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und liefert Didrovaltrat als Hauptprodukt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Didrovaltrat beinhaltet die Extraktion von Valepotriaten aus den Wurzeln von Valeriana officinalis unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann einer Säulenchromatographie unterzogen, um Didrovaltrat zu isolieren. Die isolierte Verbindung wird anschließend durch Umkristallisationstechniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Didrovaltrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Didrovaltrat kann zu Didrovaltratoxid oxidiert werden.
Reduktion: Die Reduktion von Didrovaltrat kann Dihydrodidrovaltrat ergeben.
Substitution: Didrovaltrat kann Substitutionsreaktionen eingehen, bei denen die Acetoxygruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Oxidation: Didrovaltratoxid
Reduktion: Dihydrodidrovaltrat
Substitution: Verschiedene substituierte Didrovaltratderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Didrovaltrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung in der Untersuchung von Valepotriaten und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine potenziellen Wirkungen auf das zentrale Nervensystem, insbesondere seine sedativen und anxiolytischen Eigenschaften.
Wirkmechanismus
Didrovaltrat entfaltet seine Wirkungen in erster Linie durch die Modulation von Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es hemmt das Enzym GABA-Aminotransferase, das GABA abbaut, was zu erhöhten GABA-Spiegeln im Gehirn führt. Dies führt zu einer verstärkten inhibitorischen Neurotransmission, was zu seinen sedativen und anxiolytischen Wirkungen beiträgt . Zusätzlich wurde gezeigt, dass Didrovaltrat den Aktivierungsweg des Nuclear Factor-kappa B (NF-κB) hemmt, was zu seinen Antitumor-Eigenschaften beitragen könnte .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Valtrat: Ein weiteres Valepotriat mit ähnlichen sedativen und anxiolytischen Eigenschaften.
Isovaleriansäure: Teilt eine ähnliche Grundstruktur und zeigt GABA-AT-hemmende Aktivität.
Valerensäure: Ein Sesquiterpen, das in Baldrian vorkommt und anxiolytische Wirkungen hat
Einzigartigkeit
Didrovaltrat ist unter den Valepotriaten einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine Acetoxygruppe und ein Spirocyclopentapyransystem umfasst. Diese Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften bei, einschließlich seiner starken Hemmung der GABA-Aminotransferase und seiner zytotoxischen Wirkungen auf Krebszelllinien .
Biologische Aktivität
Didrovaltrate is a significant iridoid compound derived from various species of the Valeriana genus, particularly Valeriana officinalis, known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on the central nervous system, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a valepotriate, characterized by a unique structure that contributes to its biological activity. The compound exhibits various substituents that enhance its interaction with biological targets. The presence of a hemiacetal fragment allows for the formation of different derivatives under specific conditions, influencing its pharmacological effects.
1. CNS Activity
This compound has been studied for its effects on the central nervous system (CNS), particularly for its anxiolytic and sedative properties. Research indicates that it may produce calming effects without significant sedation, making it a potential candidate for treating anxiety disorders.
- Case Study : In a study involving animal models, this compound demonstrated significant anxiolytic effects at doses of 100 and 150 mg/kg. The administration resulted in decreased locomotor activity, indicating sedative effects without impairing motor coordination when tested in the rota-rod assay .
2. Antioxidant Activity
This compound exhibits considerable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Research Findings : A study reported that this compound showed a strong scavenging effect on free radicals, with half-maximal inhibitory concentration (IC50) values lower than 100 µg/mL for both DPPH and ABTS radical assays . This suggests its potential role in preventing oxidative damage associated with various diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | <100 |
ABTS | <100 |
3. Cardiovascular Effects
This compound has been noted for its cardiovascular benefits, including the ability to lower blood pressure and heart rate.
- Mechanism : The compound's action appears to involve modulation of neurotransmitter levels and direct effects on vascular smooth muscle relaxation, contributing to its antihypertensive properties .
The mechanisms through which this compound exerts its effects are multifaceted:
- Cholinesterase Inhibition : this compound has been shown to inhibit cholinesterase activity, which may enhance cholinergic neurotransmission and contribute to its cognitive-enhancing properties.
- Neuroprotection : It may protect neuronal cells from ischemic damage by modulating intracellular signaling pathways related to apoptosis and inflammation .
Clinical Implications
The therapeutic potential of this compound extends beyond anxiety and oxidative stress management. Its neuroprotective and cardiovascular benefits position it as a candidate for further clinical exploration in treating conditions such as:
- Anxiety disorders
- Neurodegenerative diseases
- Cardiovascular diseases
Eigenschaften
IUPAC Name |
[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHROXLDZHUIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864825 | |
Record name | 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18296-45-2 | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 64 °C | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.